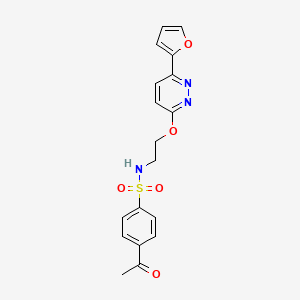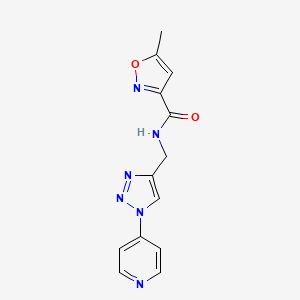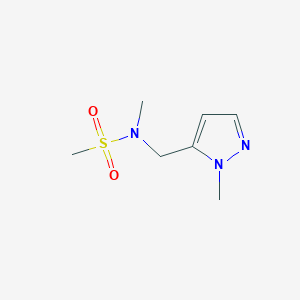
2-methyl-N1,N3-di-p-tolylmalonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N1,N3-di-p-tolylmalonamide, also known as MTM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and ethyl acetate. MTM has been studied extensively for its potential applications in various fields, including organic chemistry, biochemistry, and medicinal chemistry.
Scientific Research Applications
Synthesis of Azo Dyes
Azo dyes are one of the largest groups of synthetic dyes used in the textile industry. The compound can be utilized as a starting material in the synthesis of azo dyes due to its secondary amine group. The process typically involves diazotization followed by coupling with electron-rich aromatic compounds .
Production of Dithiocarbamates
Dithiocarbamates are chemicals used in agriculture as fungicides and as accelerators in rubber vulcanization. The secondary amine structure of 2-methyl-N,N’-bis(4-methylphenyl)propanediamide is essential for the synthesis of dithiocarbamates, which are formed through the reaction with carbon disulfide in the presence of an alkali .
Pharmaceutical Applications
Secondary amines are constituents of many pharmaceuticals. They are involved in the synthesis of antidepressants like clomipramine and desipramine, as well as opiate analgesics such as codeine and morphine. The compound’s structure could be modified to create new molecules with potential therapeutic effects .
Agrochemicals
The secondary amine functionality of this compound is significant in the synthesis of agrochemicals. It can be used to develop new pesticides and insecticides, contributing to the agricultural industry by enhancing crop protection measures .
Stabilizers for Energetic Materials
2-methyl-N,N’-bis(4-methylphenyl)propanediamide can act as a stabilizer for nitrate ester-based energetic materials. These materials are used in propellants and explosives, and stabilizers are required to inhibit their decomposition reactions. The compound’s amide group plays a crucial role in this application .
Advanced Polymer Synthesis
The compound is a valuable precursor in the synthesis of advanced polymers. For instance, it can be involved in the creation of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties. These polymers have applications in the aerospace and electronics industries .
Supramolecular Chemistry
In supramolecular chemistry, 2-methyl-N,N’-bis(4-methylphenyl)propanediamide can be used to design novel molecular structures with specific functions. Its ability to form hydrogen bonds and other intermolecular interactions makes it suitable for constructing complex molecular assemblies .
Material Science
The unique properties of this compound make it suitable for developing new materials with desired characteristics. It can be used to enhance the properties of composites, coatings, and other materials that require improved performance in terms of strength, durability, and resistance to environmental factors .
properties
IUPAC Name |
2-methyl-N,N'-bis(4-methylphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-4-8-15(9-5-12)19-17(21)14(3)18(22)20-16-10-6-13(2)7-11-16/h4-11,14H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQFDOCJMGSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329763 |
Source


|
| Record name | 2-methyl-N,N'-bis(4-methylphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methyl-N,N'-bis(4-methylphenyl)propanediamide | |
CAS RN |
60519-54-2 |
Source


|
| Record name | 2-methyl-N,N'-bis(4-methylphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2971320.png)
![N-(4-bromo-2-methylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/no-structure.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)

![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)



![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)